2-{[2-(2-Pyridinyl)ethyl]thio}ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c11-6-8-12-7-4-9-3-1-2-5-10-9/h1-3,5,11H,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAUVSVPIBKMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633836 | |
| Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22701-43-5 | |
| Record name | 2-[[2-(2-Pyridinyl)ethyl]thio]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22701-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridinyl and Thioether Containing Compounds in Modern Chemistry
The fields of coordination chemistry and materials science have long recognized the importance of ligands containing nitrogen and sulfur donor atoms. Pyridinyl and thioether moieties, in particular, are fundamental building blocks in the construction of functional molecular and supramolecular systems.
The pyridine (B92270) ring, a heterocyclic aromatic compound, is a cornerstone of coordination chemistry. Its nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with a vast array of metal ions. mdpi.comalfa-chemistry.com This coordination ability is central to the formation of a diverse range of metal complexes with varied geometries and electronic properties. mdpi.comalfa-chemistry.com The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials, including coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgresearchgate.netmdpi.comnih.gov These materials have shown promise in applications such as gas storage, catalysis, and electrochromics. frontiersin.orgresearchgate.net
Thioether groups (R-S-R') are also highly effective coordinating ligands. The sulfur atom, with its lone pairs of electrons, can act as a soft donor, showing a strong affinity for soft metal ions. The incorporation of thioether functionalities into ligands can significantly influence the electronic properties and steric environment of the resulting metal complexes. mdpi.com Research has shown that ligands combining pyridyl and thioether functionalities can create a strong ligand field at the metal center, leading to interesting magnetic properties such as spin crossover (SCO) behavior in iron(II) complexes. mdpi.comresearchgate.netnsf.gov
The synergistic combination of pyridinyl and thioether groups within a single molecule gives rise to versatile multidentate ligands. These ligands can bind to a metal center through both the "hard" nitrogen donor of the pyridine and the "soft" sulfur donor of the thioether, leading to stable chelate complexes with unique reactivity and structural characteristics.
The Compound 2 2 2 Pyridinyl Ethyl Thio Ethanol As a Multifunctional Scaffold
2-{[2-(2-Pyridinyl)ethyl]thio}ethanol is a prime example of a multifunctional molecule that integrates the key features of pyridinyl and thioether chemistry, with the added functionality of a hydroxyl group. This unique combination of N, S, and O donor atoms positions it as a potentially valuable tridentate ligand. wikipedia.org The flexible ethyl linker between the pyridine (B92270) and thioether groups, along with the ethanol (B145695) arm, allows the molecule to adopt various conformations to accommodate the coordination preferences of different metal ions.
The presence of the hydroxyl group introduces an additional coordination site and the potential for hydrogen bonding, which can play a crucial role in directing the self-assembly of supramolecular structures. The coordination of the alcohol's oxygen atom can lead to the formation of polynuclear complexes and extended networks. mdpi.comd-nb.inforesearchgate.net
The potential of This compound as a multifunctional scaffold can be inferred from studies on related N,S,O-donor ligands. For instance, the coordination chemistry of similar pyridinyl thioether alcohol ligands with various transition metals has been explored, revealing a rich structural diversity and interesting physical properties.
Table 1: Examples of Related Pyridinyl Thioether Ligands and Their Applications
| Ligand Name | Metal Ion(s) | Application/Property Studied |
| S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte) | Iron(II) | Spin Crossover (SCO) Complexes researchgate.net |
| 1,2-bis[(pyridin-4-ylthio)methyl]benzene (bpb) | Zinc(II), Cadmium(II) | Coordination Polymers, Luminescence frontiersin.org |
| 1,4-bis(pyridin-4-ylthio)but-2-ene (bpe) | Zinc(II), Cadmium(II) | Coordination Polymers, Luminescence frontiersin.org |
| 2,6-bis(tert-butylthiomethyl)pyridine | Ruthenium(II) | Transfer Hydrogenation Catalysis |
The data in Table 1 highlights the versatility of pyridinyl thioether ligands in creating functional coordination compounds. The specific combination of donor atoms and the flexibility of the ligand backbone in This compound suggest its potential to form stable complexes with a range of metal ions, leading to materials with applications in areas such as catalysis, sensing, and molecular magnetism.
Overview of Current Research Landscape and Future Perspectives
Established Synthetic Pathways to this compound
The synthesis of this compound is primarily achieved through the strategic combination of a pyridine-containing electrophile and a sulfur-based nucleophile that also carries the hydroxyl functionality.
Reactions Involving Pyridine (B92270) Derivatives and Sulfur Nucleophiles
The most direct and widely recognized method for constructing the pyridinylethyl thioether backbone is the Michael addition reaction. Olefinic N-heterocycles, such as 2-vinylpyridine (B74390), are effective Michael acceptors due to the electron-withdrawing nature of the pyridine ring, which activates the vinyl group toward nucleophilic attack. nih.govresearchgate.netnsf.gov The reaction involves the conjugate addition of a sulfur nucleophile across the carbon-carbon double bond of 2-vinylpyridine.
In this context, 2-mercaptoethanol (B42355) serves as the ideal sulfur nucleophile as it concurrently introduces the required thioether linkage and the terminal ethanol (B145695) group. The reaction proceeds via an aza-Michael-type addition, where the thiol group of 2-mercaptoethanol attacks the β-carbon of the vinyl group of 2-vinylpyridine. researchgate.net This reaction is often facilitated by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion, thereby increasing the reaction rate. arkat-usa.org
Alternative, though less direct, pathways can be envisaged. One such method involves the nucleophilic substitution of a pre-formed pyridylethyl halide, such as 2-(2-chloroethyl)pyridine, with the sodium or potassium salt of 2-mercaptoethanol. Another potential route could involve the reaction of 2-(pyridin-2-yl)ethanethiol with ethylene (B1197577) oxide, analogous to the industrial synthesis of simple thioethanols. google.com
Approaches for Incorporating the Ethanolic Moiety
The incorporation of the ethanolic moiety is intrinsically linked to the choice of the sulfur nucleophile.
Direct Incorporation : As detailed above, the use of 2-mercaptoethanol as the nucleophile in a Michael addition to 2-vinylpyridine is the most atom-economical approach. This one-step process simultaneously forms the C-S bond and introduces the -CH₂CH₂OH group.
Stepwise Incorporation : A multi-step approach could involve first synthesizing 2-(pyridin-2-yl)ethanethiol. This intermediate could then be reacted with ethylene oxide in a ring-opening reaction to append the hydroxyethyl (B10761427) group. This method offers modularity but is less efficient than the direct approach.
The table below summarizes the primary synthetic approach.
| Reactant 1 | Reactant 2 | Reaction Type | Key Conditions |
|---|---|---|---|
| 2-Vinylpyridine | 2-Mercaptoethanol | Michael Addition | Base catalyst (e.g., triethylamine, sodium hydroxide) |
| 2-(2-Chloroethyl)pyridine | Sodium 2-sulfanylethanolate | Nucleophilic Substitution (SN2) | Polar aprotic solvent |
Synthesis of Structural Analogues and Derivatives
The core structure of this compound can be systematically modified to generate a variety of analogues and derivatives with tailored properties.
Positional Isomers (e.g., Pyridin-4-yl Analogues)
The synthesis of positional isomers, such as 2-{[2-(4-pyridinyl)ethyl]thio}ethanol, follows analogous synthetic logic. The key is to start with the corresponding isomer of the pyridine precursor.
The Michael addition strategy is directly applicable, substituting 2-vinylpyridine with 4-vinylpyridine. 4-Vinylpyridine is also known to be an effective Michael acceptor, readily undergoing conjugate addition with nucleophiles. researchgate.net The reaction with 2-mercaptoethanol would proceed under similar base-catalyzed conditions to yield the desired pyridin-4-yl analogue. The synthesis of 4-substituted pyridine ethanol derivatives can also be achieved by reacting 4-methylpyridine (B42270) with aldehydes like formaldehyde, followed by further transformations. google.com
Analogues with Modified Sulfur Linkages (e.g., Dithioethers)
Analogues featuring a disulfide (dithioether) linkage, such as those with a Py-CH₂CH₂-S-S-R structure, are of interest, particularly in fields requiring redox-sensitive molecules. scienceopen.com The synthesis of such compounds typically involves the formation of a pyridylethyl disulfide.
A common route to these dithioether analogues involves the controlled oxidation of a corresponding thiol precursor. For instance, 2-(pyridin-2-yl)ethanethiol could be oxidized using mild oxidizing agents like iodine or air in the presence of a metal catalyst to form the symmetrical disulfide, bis(2-(pyridin-2-yl)ethyl) disulfide. To form an unsymmetrical disulfide, such as 2-{[2-(2-pyridinyl)ethyl]disulfanyl}ethanol, a thiol-disulfide exchange reaction is employed. This would involve reacting 2-(pyridin-2-yl)ethanethiol with a disulfide-containing reagent like 2,2'-dithiodipyridine (B1663999) or reacting it with an activated thiol like 2-mercaptoethanol disulfide. Pyridyl disulfide groups are frequently used in bioconjugation and polymer chemistry due to their reactivity with free thiols. nih.govnih.govresearchgate.net
Derivatives for Specific Ligand Applications (e.g., Schiff Base Ligands derived from related compounds)
The thioether and pyridine nitrogen atoms in the target molecule's backbone make it a potential scaffold for designing polydentate ligands. The terminal hydroxyl group offers a convenient handle for further derivatization, for example, to create Schiff base ligands. Schiff bases, characterized by the imine (-C=N-) functional group, are a cornerstone of coordination chemistry. ijsred.comnih.gov
A synthetic pathway to a Schiff base derivative would first involve the oxidation of the terminal ethanol group of this compound to the corresponding aldehyde, 2-{[2-(2-pyridinyl)ethyl]thio}ethanal. This oxidation can be achieved using standard reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The resulting aldehyde is a versatile intermediate that can be readily condensed with a primary amine (R-NH₂) under reflux, often with acid catalysis, to form the desired Schiff base ligand. derpharmachemica.com This creates a tridentate NNS donor ligand (Pyridine-N, Thioether-S, Imine-N), suitable for coordinating with a variety of transition metals. The synthesis of Schiff base ligands from pyridine aldehydes, such as 2-pyridinecarboxaldehyde, and various amines is a well-established field, demonstrating the feasibility of this approach. researchgate.netajchem-a.com
The table below outlines a proposed transformation.
| Starting Material | Transformation | Intermediate/Product | Application |
|---|---|---|---|
| This compound | Oxidation (e.g., PCC) | 2-{[2-(2-Pyridinyl)ethyl]thio}ethanal | Aldehyde Intermediate |
| 2-{[2-(2-Pyridinyl)ethyl]thio}ethanal | Condensation with R-NH₂ | Schiff Base Derivative | NNS Tridentate Ligand |
Green Chemistry Principles in the Synthesis of Thioether-Alcohols
The synthesis of thioether-alcohols, including this compound, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer, renewable materials. Traditional synthetic routes often involve reactants like alkyl halides and produce significant salt waste. nih.gov Modern approaches, however, offer more sustainable alternatives.
One of the most promising green strategies is the direct dehydrative coupling of thiols and alcohols. This method is highly atom-economical, with water being the sole byproduct. nih.gov Such reactions can be facilitated by catalysts like triflic acid or, more sustainably, by recyclable solid acid catalysts such as NAFION®. nih.govresearchgate.net Applying this to the target molecule, 2-(2-mercaptoethyl)pyridine could be directly coupled with ethylene glycol, minimizing waste and allowing for catalyst reuse. researchgate.net
Solvent-free, or neat, reaction conditions represent another cornerstone of green synthesis. Research has shown that 2-pyridyl thioethers can be synthesized by reacting 2-mercaptopyridine (B119420) with alcohols under solvent-free conditions, using a simple acid catalyst like p-toluenesulfonic acid. xynu.edu.cn This methodology drastically reduces solvent waste, which is a major contributor to the environmental footprint of chemical processes.
The table below summarizes various green synthetic principles and their potential application to the synthesis of this compound.
| Green Chemistry Principle | Synthetic Application | Reactants | Key Advantages | Reference |
|---|---|---|---|---|
| Atom Economy | Dehydrative Thioetherification | 2-(2-Mercaptoethyl)pyridine + Ethylene Glycol | Water is the only byproduct; no salt waste. | nih.gov |
| Use of Recyclable Catalysts | Solid Acid Catalysis | 2-(2-Mercaptoethyl)pyridine + Ethylene Glycol | Utilizes reusable catalysts like NAFION®, reducing waste. | nih.govresearchgate.net |
| Use of Renewable Solvents | Catalyst-Free Hydrothiolation | 2-Vinylpyridine + 2-Mercaptoethanol | Employs glycerol (B35011) as a recyclable, biodegradable solvent. | researchgate.net |
| Waste Minimization | Solvent-Free Synthesis | Analogous reaction: 2-Mercaptopyridine + Alcohol | Eliminates the need for organic solvents, reducing emissions and disposal costs. | xynu.edu.cn |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.
In the case of this compound, the absorption spectrum is primarily dictated by the electronic transitions within its constituent functional groups: the pyridine ring, the thioether group, and the hydroxyl group. The absorption of UV or visible radiation in organic molecules is generally restricted to functional groups that contain valence electrons of low excitation energy. shu.ac.uk The primary electronic transitions observed are π → π* and n → π*, which occur in a convenient region of the spectrum (200 - 700 nm) for analysis. shu.ac.uklibretexts.org
The pyridine ring is the principal chromophore in the molecule. It contains a conjugated system of π-bonds as well as a nitrogen atom with a non-bonding pair of electrons (n-electrons). Consequently, pyridine and its derivatives exhibit two main types of electronic transitions:
π → π transitions:* These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are typically high-intensity absorptions. For pyridine, these transitions are observed in the UV region, with a strong absorption band appearing around 254 nm. libretexts.orgsielc.com
n → π transitions:* This type of transition involves moving an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital. These transitions are of lower energy (occur at longer wavelengths) and are characteristically much weaker in intensity than π → π* transitions. shu.ac.uklibretexts.org For pyridine, the n → π* transition can be observed as a separate, less intense band at approximately 280-380 nm. libretexts.org
The thioether (-S-) and hydroxyl (-O-) groups also possess non-bonding electron pairs. These electrons can undergo transitions to anti-bonding sigma orbitals (n → σ*). However, these transitions require significantly higher energy and therefore occur at shorter wavelengths, typically in the vacuum UV region (below 200 nm). libretexts.org As a result, they are not usually observed in a standard UV-Vis spectrum.
The expected electronic transitions for this compound are summarized in the table below.
| Functional Group (Chromophore) | Electronic Transition | Typical Wavelength (λmax) Range | Relative Intensity |
|---|---|---|---|
| Pyridine Ring | π → π | ~254 nm | High (ε ≈ 2,000-5,000) |
| Pyridine Ring | n → π | ~280-380 nm | Low (ε < 100) |
| Thioether (-S-) | n → σ | < 200 nm | Variable |
| Hydroxyl (-O-) | n → σ | < 200 nm | Variable |
X-ray Crystallography of this compound and its Crystalline Derivatives/Complexes
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for the free ligand this compound has not been reported in the surveyed literature, extensive structural information can be derived from its crystalline metal complexes. The molecule's combination of a soft thioether sulfur donor, a borderline pyridyl nitrogen donor, and a hard hydroxyl oxygen donor makes it a versatile chelating ligand in coordination chemistry. mdpi.comresearchgate.net
The structural analysis of complexes containing analogous pyridyl-thioether ligands provides significant insight into the potential coordination modes of this compound. For instance, studies on iron(II) complexes with the related ligand S,S′-bis(2-pyridylmethyl)-1,2-thioethane (bpte) demonstrate how the pyridyl and thioether functionalities create a strong ligand field around the metal center. researchgate.net
In the complex Fe(bpte)(bimz)2, where 'bimz' is 2,2′-biimidazoline, the bpte ligand coordinates to the Fe(II) ion in a tetradentate fashion through its two pyridyl nitrogen atoms and two thioether sulfur atoms, forming a distorted octahedral geometry. mdpi.comresearchgate.net This coordination illustrates the capacity of the pyridyl and thioether groups, present in this compound, to form stable chelate rings with a transition metal ion. The flexible ethyl linkage between the donor groups allows the ligand to adapt to the geometric requirements of the metal center.
The crystallographic data for a representative complex, Fe(tpma)(bimz)2 (where tpma = tris(2-pyridylmethyl)amine), which also features pyridyl coordination, highlights the typical structural parameters. researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C21H24B2F8FeN8 |
| Formula Weight | 657.94 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 13.1408(7) |
| b (Å) | 17.3940(9) |
| c (Å) | 13.2384(7) |
| β (°) | 116.321(2) |
| Volume (Å3) | 2712.5(3) |
| Z | 4 |
| Coordination Geometry | Distorted Octahedral |
Based on these related structures, it can be inferred that this compound would act as a bidentate (N,S) or tridentate (N,S,O) ligand. The coordination would lead to the formation of stable five- or six-membered chelate rings, a common feature in coordination chemistry that enhances complex stability. The flexible ethyl and ethanol arms of the molecule would allow it to accommodate the preferred coordination geometries of various metal ions.
Coordination Chemistry and Metal Complexation
Ligating Properties of 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol
The ligating ability of this compound is dictated by the presence of multiple potential donor atoms and its flexible chemical structure, which allows it to coordinate to metal centers in various ways.
Identification of Potential Donor Atoms (Nitrogen, Sulfur, Oxygen)
This compound is a potentially tridentate ligand, featuring three distinct donor atoms that can participate in coordination with a metal ion:
Nitrogen: The pyridine (B92270) ring contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base capable of forming a coordinate bond with a metal center. The aromatic nature of the pyridine ring can also influence the electronic properties of the resulting complex.
Sulfur: The thioether group possesses a sulfur atom which also has lone pairs of electrons available for coordination. As a soft donor, the sulfur atom is expected to form strong bonds with soft metal ions.
Oxygen: The terminal ethanol (B145695) group includes a hydroxyl (-OH) group. The oxygen atom of this group can coordinate to a metal ion, typically after deprotonation to form an alkoxide, which acts as a bridging or terminal ligand.
The combination of these nitrogen, sulfur, and oxygen (NSO) donor atoms allows for versatile coordination behavior with a wide range of metal ions.
Chelation Modes and Ring Strain Considerations
The flexible ethyl linker between the pyridine and thioether moieties, as well as the ethyl linker to the ethanol group, allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This flexibility enables the formation of stable chelate rings upon coordination.
Common chelation modes for ligands with a similar backbone involve the formation of five- or six-membered rings, which are generally favored due to minimal ring strain. For this compound, the following chelation patterns are plausible:
Bidentate (N,S) Coordination: The ligand can coordinate through the pyridine nitrogen and the thioether sulfur, forming a stable six-membered chelate ring.
Bidentate (N,O) Coordination: Coordination via the pyridine nitrogen and the hydroxyl oxygen would lead to a larger and likely more strained chelate ring, making this mode less common unless the geometry of the metal center is highly favorable.
Tridentate (N,S,O) Coordination: The most stable coordination is expected to be tridentate, where the nitrogen, sulfur, and oxygen atoms all bind to the metal center. This would result in the formation of two fused chelate rings, a six-membered ring from the N,S chelation and a five-membered ring from the S,O chelation, creating a thermodynamically stable complex.
The specific chelation mode adopted will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Synthesis and Characterization of Coordination Complexes
The synthesis of coordination complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.
Complexes with Transition Metal Ions (e.g., Re, 99mTc, Zn, Cd, Ni, Co, Cu)
While specific studies on the coordination of this compound with all the listed metals are not extensively documented in publicly available literature, the coordination chemistry of analogous NSO-donor ligands provides insights into the expected complexes.
Rhenium (Re) and Technetium-99m (99mTc): Ligands with NSO donor sets are of significant interest in the development of radiopharmaceuticals. It is anticipated that this compound would react with precursors like [Re(CO)3(H2O)3]+ or [99mTc(CO)3(H2O)3]+ to form stable facial fac-[M(NSO)(CO)3] complexes. In such complexes, the ligand would likely act as a tridentate N,S,O-donor.
Zinc (Zn) and Cadmium (Cd): As d¹⁰ metal ions, Zn(II) and Cd(II) are flexible in their coordination geometry. With this compound, they are expected to form tetrahedral or octahedral complexes, depending on the stoichiometry and the coordination mode of the ligand.
Nickel (Ni), Cobalt (Co), and Copper (Cu): These first-row transition metals can form a variety of complexes with different geometries. Ni(II) could form square planar or octahedral complexes. Co(II) is likely to form tetrahedral or octahedral complexes. Cu(II) complexes are often subject to Jahn-Teller distortion, leading to distorted octahedral or square pyramidal geometries.
Influence of Metal Center on Complex Geometry and Stability
The identity of the central metal ion plays a crucial role in determining the geometry and stability of the resulting coordination complex.
Coordination Geometry: The preferred coordination number and geometry of the metal ion will dictate how the ligand arranges itself. For instance, smaller ions might favor lower coordination numbers, while larger ions can accommodate more donor atoms. The electronic configuration of the metal (e.g., d⁸ Ni(II) favoring square planar) also influences the final structure.
Complex Stability: The stability of the complex is governed by the strength of the metal-ligand bonds. According to the Irving-Williams series, for divalent first-row transition metals, the stability of high-spin octahedral complexes generally increases in the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The soft thioether sulfur donor is expected to form particularly stable complexes with softer metal ions like Cu(II), Cd(II), and Re(I).
Spectroscopic and Electrochemical Characterization of Complexes
The synthesized complexes can be thoroughly characterized using various analytical techniques to elucidate their structural and electronic properties.
FTIR Spectroscopy: Infrared spectroscopy is used to identify the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the pyridine ring, the C-S bond, and the O-H bond upon complexation provide direct evidence of coordination. The disappearance of the O-H stretching band would indicate deprotonation of the alcohol group upon coordination.
UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. The position and intensity of these bands are characteristic of the metal ion and its coordination environment.
Molar Conductivity: Molar conductivity measurements in a suitable solvent are used to determine the electrolytic nature of the complexes. The results can distinguish between neutral complexes and ionic complexes, providing insight into whether anions are coordinated to the metal or are present as counter-ions.
Cyclic Voltammetry: This electrochemical technique is employed to study the redox properties of the metal complexes. It can reveal information about the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.
Illustrative Data Tables Based on Analogous NSO-Donor Ligand Complexes
Table 1: Illustrative FTIR Spectral Data (cm⁻¹) for a Hypothetical Metal Complex of this compound
| Vibration Mode | Free Ligand | Metal Complex | Shift upon Coordination |
| ν(O-H) | ~3400 (broad) | Absent or shifted | Disappearance indicates deprotonation |
| ν(C=N) pyridine | ~1590 | ~1610 | Shift to higher frequency |
| ν(C-S) | ~680 | ~660 | Shift to lower frequency |
This interactive table demonstrates typical shifts in vibrational frequencies upon coordination.
Table 2: Illustrative UV-Vis Spectral Data for Hypothetical Transition Metal Complexes
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| [Co(L)₂]²⁺ | ~550 | ~20 | d-d transition |
| [Ni(L)₂]²⁺ | ~600 | ~10 | d-d transition |
| [Cu(L)₂]²⁺ | ~650 | ~50 | d-d transition |
This interactive table shows plausible electronic transition data for hypothetical complexes, where 'L' represents the ligand.
Table 3: Illustrative Molar Conductivity and Cyclic Voltammetry Data
| Complex | Molar Conductivity (Λм, Ω⁻¹cm²mol⁻¹) in DMF | Redox Potential (E₁/₂, V vs. Ag/AgCl) |
| [Co(L)₂]Cl₂ | ~140 | Co(II)/Co(III): +0.8 |
| [Ni(L)₂]Cl₂ | ~150 | Ni(II)/Ni(III): +1.1 |
| [Cu(L)₂]Cl₂ | ~130 | Cu(II)/Cu(I): -0.2 |
This interactive table presents expected electrochemical data for hypothetical ionic complexes.
Electronic Structure and Bonding Analysis in Metal Complexes
The electronic structure and the nature of the metal-ligand bonding in complexes of this compound are crucial for understanding their chemical reactivity, magnetic properties, and spectroscopic signatures. While detailed computational and spectroscopic studies specifically targeting complexes of this exact ligand are not extensively documented in the reviewed literature, a comprehensive analysis can be constructed by examining findings from closely related pyridyl-thioether and pyridyl-alkoxide ligand systems. Theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), alongside spectroscopic techniques, provide deep insights into the molecular orbitals, charge distribution, and the covalent versus ionic character of the metal-ligand interactions.
Molecular Orbital (MO) Analysis
The coordination of this compound to a metal center typically involves the nitrogen atom of the pyridine ring, the sulfur atom of the thioether linkage, and potentially the oxygen atom of the ethanol group, making it a versatile N,S- or N,S,O-donor ligand. The electronic structure of the resulting metal complexes is primarily dictated by the interactions between the metal d-orbitals and the frontier orbitals of the ligand.
In a typical octahedral or pseudo-octahedral geometry, the ligand's sigma-donating orbitals, primarily from the pyridine nitrogen and the thioether sulfur, interact with the metal's dσ orbitals (e.g., dz² and dx²-y²) and s and p orbitals to form bonding and antibonding molecular orbitals. The lone pairs on the nitrogen and sulfur atoms are the principal sources of this sigma donation.
DFT calculations on related metal-thiolate complexes have provided detailed molecular orbital descriptions, allowing for the assignment of key spectral features. nih.govnih.gov These studies often reveal that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) have significant contributions from both the metal d-orbitals and the ligand orbitals, indicating a degree of covalency in the metal-ligand bonds. For instance, in some Ni(II)-thiolate complexes, the electronic structure is primarily determined by the metal-thiolate bonding interaction, with the supporting ligand playing a secondary role. nih.govnih.gov
Charge Transfer Transitions
The electronic absorption spectra of complexes containing pyridyl and thioether functionalities are often characterized by various charge transfer (CT) transitions. These transitions involve the promotion of an electron from a molecular orbital predominantly localized on the ligand to one primarily centered on the metal (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).
LMCT Bands: Thioether and thiolate groups are known to be effective sigma and pi donors. Consequently, LMCT bands are common in the electronic spectra of their complexes, particularly with metals in higher oxidation states. These transitions typically appear in the ultraviolet or visible region of the spectrum. In some high-spin Ni(II)-thiolate complexes, a dominant absorption feature around 18,000 cm⁻¹ has been assigned to a thiolate-to-Ni CT transition involving molecular orbitals with π-symmetry with respect to the Ni-S bond. nih.govnih.gov
MLCT Bands: The π-accepting nature of the pyridine ring facilitates MLCT transitions, especially with electron-rich metal centers in low oxidation states. These transitions involve the excitation of an electron from a metal d-orbital to a π* orbital of the pyridine ligand. MLCT bands are often intense and can be sensitive to the solvent environment.
d-d Transitions: In addition to charge transfer bands, weaker d-d transitions (ligand field transitions) may be observed in the visible or near-infrared region for complexes of transition metals with partially filled d-orbitals. The energies of these transitions are governed by the ligand field splitting parameter (10Dq), which is influenced by the nature of the coordinating atoms. Ligands combining pyridyl and thioether functionalities are known to create a relatively strong ligand field at the metal center.
Nature of the Metal-Ligand Bond
The bonds formed between the metal center and the donor atoms of this compound exhibit a combination of ionic and covalent character. The degree of covalency can be inferred from both experimental data and computational studies.
Experimental evidence for covalent character in metal-ligand bonds comes from techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can probe the delocalization of the metal's unpaired electron density onto the ligand atoms. A reduction in the interelectronic repulsion parameters (nephelauxetic effect) observed in electronic spectra also points towards an expansion of the d-electron cloud and an increase in the covalent character of the metal-ligand bond.
Computational approaches like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide quantitative insights into the nature of these bonds. NBO analysis can reveal the extent of charge transfer between the ligand and the metal and identify the key orbital interactions contributing to the bonding. QTAIM analysis, on the other hand, examines the electron density topology to characterize the interactions as either predominantly closed-shell (ionic) or shared-shell (covalent). For example, a computational study on Ag+/UO₂²⁺ complexes indicated that higher electron density in Ag–oxo interactions compared to Pb–oxo interactions suggests more covalent character with Ag⁺. rsc.org
Data Tables
Due to the lack of specific experimental or computational data in the reviewed literature for complexes of this compound, the following tables are presented as illustrative examples based on findings for analogous systems.
Table 1: Representative Molecular Orbital Contributions in a Hypothetical Octahedral Metal Complex with a Pyridyl-Thioether Ligand
| Molecular Orbital | Primary Character | Contributing Atomic Orbitals | Bonding/Antibonding Nature |
| HOMO | Metal dπ | Metal (dxy, dxz, dyz), Ligand (πpyridine, psulfur) | Non-bonding or weakly π-bonding |
| LUMO | Ligand π | Ligand (πpyridine) | π-antibonding |
| Bonding MOs | Ligand σ | Ligand (σN, σS), Metal (dσ, s, p) | σ-bonding |
| Antibonding MOs | Metal dσ* | Metal (dz², dx²-y²), Ligand (σN, σS) | σ-antibonding |
Table 2: Typical Electronic Transition Assignments for a d⁶ Metal Complex with a Pyridyl-Thioether Ligand
| Transition Type | Energy Range (cm⁻¹) | Assignment |
| d-d | 15,000 - 25,000 | ¹A₁g → ¹T₁g, ¹T₂g (Spin-allowed) |
| MLCT | 20,000 - 35,000 | d(M) → π(pyridine) |
| LMCT | > 30,000 | p(S) → d(M) |
| Intra-ligand (IL) | > 35,000 | π → π* (pyridine) |
Applications As a Ligand in Catalysis and Materials Science
Catalytic Activity in Organic Transformations
The presence of both a pyridine (B92270) ring and a thioether linkage makes 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol an attractive candidate for supporting catalytically active metal centers in various organic transformations. The pyridine moiety can coordinate to a metal, while the flexible thioether and hydroxyl groups can play crucial roles in stabilizing the complex and influencing its electronic and steric properties.
In homogeneous catalysis, ligands are crucial for modulating the activity and selectivity of metal catalysts. Ligands containing both nitrogen and sulfur donors, such as pyridyl-thioethers, have been successfully employed in a range of catalytic reactions. The combination of a π-accepting pyridine and a σ-donating thioether allows for fine-tuning of the electronic properties of the metal center.
While no specific studies detailing the use of this compound in homogeneous catalysis have been reported, the catalytic performance of analogous pyridyl-thioether ligands in reactions such as cross-coupling, hydrogenation, and oxidation suggests its potential. For instance, ruthenium complexes with pyridyl-thioether ligands have shown activity in transfer hydrogenation reactions. The catalytic efficiency in such systems is often dependent on the ligand's ability to stabilize the metal center in different oxidation states and to create a specific coordination environment for substrate activation.
Table 1: Potential Homogeneous Catalytic Applications for Metal Complexes of this compound (Hypothetical)
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
|---|---|---|
| C-C Cross-Coupling | Palladium, Nickel | Stabilize the active metal species and influence reductive elimination. |
| Hydrogenation | Rhodium, Ruthenium | Modulate the electronic properties of the metal for H₂ activation. |
| Oxidation | Iron, Manganese | Support high-valent metal-oxo species and direct substrate approach. |
It is important to note that the data in this table is hypothetical and based on the performance of structurally similar ligands.
Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using synthetic catalysts that mimic the active sites of metalloenzymes. Many enzymes feature metal centers coordinated by amino acid residues containing nitrogen and sulfur donors. The pyridyl and thioether moieties of this compound bear a resemblance to the coordinating groups found in certain biological systems.
For example, iron complexes with ligands containing pyridine and thioether functionalities have been synthesized as models for the active site of [Fe]-hydrogenase, an enzyme involved in hydrogen metabolism. rsc.org These models aim to replicate the coordination environment and reactivity of the natural enzyme. rsc.org While this compound has not been explicitly studied in this context, its ability to provide a mixed N,S-coordination sphere to a metal center like iron or copper makes it a candidate for developing catalysts that mimic the function of certain monooxygenases or hydrogenases. Such biomimetic catalysts could be applied in selective oxidation or reduction reactions under mild conditions.
Role in Polymerization and Oligomerization Processes
The structural features of this compound also suggest its potential utility in the synthesis of polymers, either as a ligand to control polymerization processes or as a building block for the polymer backbone.
Coordination polymerization relies on metal complexes to catalyze the formation of polymers with controlled architectures. The nature of the ligand is paramount in determining the catalyst's activity, selectivity, and the properties of the resulting polymer. Pyridyl-based ligands have been extensively used in late-transition metal catalysts for olefin polymerization.
While there are no reports on the use of this compound in coordination polymerization, analogous pyridyl-thioether ligands could potentially be used to create catalysts for these processes. The coordination of the pyridine and thioether groups to a metal center such as nickel or palladium could generate an active catalyst for the polymerization of olefins. The flexibility of the ethylthioethanol chain could influence the steric environment around the metal center, thereby affecting the polymer's properties, such as branching and molecular weight.
Thioether-containing diols are known precursors for the synthesis of various polymers, including polythioethers and epoxy resins. The hydroxyl group of this compound can undergo reactions typical of alcohols, allowing for its incorporation into polymer chains.
For instance, thioether diols can be reacted with dicarboxylic acids or their derivatives to form polyesters with thioether linkages in the backbone. These materials can exhibit interesting properties such as higher refractive indices and improved thermal stability compared to their all-oxygen analogues. Furthermore, the hydroxyl group can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether, which is a common precursor for epoxy resins. The resulting epoxy resin would have a pendant pyridinyl-ethyl-thioether group, which could impart unique properties to the cured material, such as improved adhesion to metal surfaces or inherent flame retardancy.
Table 2: Potential Polymer Precursor Applications of this compound (Extrapolated)
| Polymer Type | Reactive Functional Group | Potential Properties of the Resulting Polymer |
|---|---|---|
| Polyester | Hydroxyl | Enhanced thermal stability, higher refractive index. |
| Polyurethane | Hydroxyl | Modified mechanical properties, potential for metal coordination. |
| Epoxy Resin | Hydroxyl (after conversion to glycidyl ether) | Improved adhesion, flame retardancy, metal-chelating properties. |
The information presented in this table is based on the known reactivity of thioether alcohols and is extrapolated to the specific compound of interest.
Development of Functional Materials through Coordination
The ability of this compound to act as a chelating ligand can be exploited for the development of functional materials, particularly coordination polymers (CPs) or metal-organic frameworks (MOFs). In these materials, the ligand would bridge between metal centers to create extended one-, two-, or three-dimensional networks. mdpi.comtandfonline.com
The flexibility of the ethylthioethanol chain in this compound could lead to the formation of CPs with interesting structural features and dynamic properties. The combination of the pyridyl, thioether, and potentially the hydroxyl coordinating groups could result in frameworks with specific topologies and pore environments. Such materials could find applications in gas storage, separation, sensing, or as heterogeneous catalysts. mdpi.com The presence of the thioether sulfur atom could also lead to materials with a high affinity for soft metal ions, which could be useful for applications in environmental remediation or selective metal extraction.
Advanced Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to investigate the structural and electronic nature of molecules like 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol, both as a free ligand and within metal complexes.
Geometry Optimization and Conformational Analysis of the Free Ligand and Complexes
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like this compound, which possesses several rotatable single bonds, multiple energy minima, or conformers, may exist. Conformational analysis systematically explores these possibilities to identify the most stable structures and the energy barriers between them.
Theoretical studies on similar flexible molecules, such as pyridin-2-yl guanidine (B92328) derivatives, have shown that intramolecular hydrogen bonding plays a critical role in controlling conformational preferences. nih.gov For this compound, a key interaction would be the potential for a hydrogen bond between the hydroxyl proton and the nitrogen atom of the pyridine (B92270) ring. DFT calculations would seek to quantify the stability of such conformers. The optimization process yields critical data on bond lengths, bond angles, and dihedral angles that define the molecular geometry.
Bond Lengths: Calculations would predict the precise lengths of key bonds, such as the C-S, S-C, C-N, and O-H bonds.
Table 1: Representative Calculated Geometrical Parameters for a Stable Conformer of a Pyridyl Thioether Ligand This table is illustrative, showing typical data obtained from DFT geometry optimization of similar molecules.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | 1.82 Å |
| S-C (ethyl) | 1.83 Å | |
| C-N (pyridine) | 1.34 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-S-C | 101.5° |
| S-C-C | 110.2° | |
| Dihedral Angle | N-C-C-S | -75.0° |
| S-C-C-O | 65.0° |
Calculation of Electronic Properties (Frontier Molecular Orbitals, Band Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
DFT calculations provide the energies and spatial distributions of these orbitals. For a molecule like this compound, analysis of related pyridyl thioether compounds suggests a predictable distribution of these orbitals. researchgate.net
HOMO: The HOMO is expected to be localized primarily on the electron-rich thioether sulfur atom and potentially the pyridine ring, which are the most significant electron-donating sites.
LUMO: The LUMO is anticipated to be distributed across the π-system of the pyridine ring, which acts as the primary electron-accepting region of the molecule. researchgate.net
The energy difference between the HOMO and LUMO is the band gap (ΔE) . A small band gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and polarizability.
Table 2: Illustrative Frontier Molecular Orbital Energies and Properties This table presents typical values derived from DFT calculations on analogous aromatic thioether molecules.
| Property | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |
| Band Gap (ΔE) | 5.40 | Energy difference (LUMO - HOMO); indicates chemical stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. numberanalytics.com It provides an intuitive guide to a molecule's reactive behavior by identifying regions of positive and negative potential. mdpi.comchemrxiv.org
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, pronounced negative potential is expected around the pyridine nitrogen atom and the hydroxyl oxygen atom due to their lone pairs of electrons. These sites are the most likely points for coordination to metal cations or for hydrogen bonding. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is anticipated around the hydrogen atom of the hydroxyl group, making it the primary site for deprotonation or hydrogen bond donation.
Neutral Regions (Green): These areas, typically found on carbon-hydrogen backbones, have a relatively neutral potential and are less reactive.
The MEP map provides a comprehensive picture of the charge distribution, allowing for predictions of how the molecule will interact with other reagents, solvents, or biological receptors. researchgate.netproteopedia.org
Spectroscopic Property Simulations (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A powerful application of DFT is the simulation of spectroscopic data. By calculating these properties and comparing them to experimental spectra, researchers can confirm molecular structures and gain a deeper understanding of the molecule's vibrational and electronic environment. nih.gov
Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com The calculated frequencies are often systematically scaled to account for anharmonicity and basis set limitations. This analysis allows for the confident assignment of experimental peaks to specific molecular motions, such as the C=N stretching of the pyridine ring, the C-S stretching of the thioether, and the O-H stretching of the alcohol. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. rsc.org Comparing calculated shifts to experimental data helps to confirm the proposed structure and can be particularly useful in distinguishing between different conformers or isomers. nih.gov
Table 3: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies This table illustrates how simulated spectroscopic data is compared with experimental results for structural validation, based on findings for similar compounds.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3450 | 3455 | Hydroxyl stretch |
| ν(C-H)arom | 3060 | 3065 | Pyridine C-H stretch |
| ν(C-H)aliph | 2920 | 2925 | Ethyl C-H stretch |
| ν(C=N) | 1590 | 1588 | Pyridine ring stretch |
| ν(C-S) | 710 | 712 | Thioether C-S stretch |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a technique that examines the electron density from a quantum chemical calculation in terms of localized bonds, lone pairs, and antibonding orbitals, providing a picture that aligns closely with classical Lewis structures. It is particularly effective for quantifying intermolecular and intramolecular interactions, such as charge transfer and hyperconjugation. researchgate.net
For this compound, NBO analysis would quantify:
Atomic Charges: It provides a more chemically intuitive picture of the charge distribution than other methods.
Donor-Acceptor Interactions: The analysis identifies stabilizing interactions where electron density from a filled "donor" orbital (like a lone pair on N, S, or O) is delocalized into an empty "acceptor" orbital (typically an antibonding orbital, σ* or π). For example, NBO can quantify the energy associated with the delocalization of the nitrogen lone pair into the π orbitals of the pyridine ring or the interaction between the oxygen lone pair and the σ* orbital of the adjacent C-C bond. These interactions are crucial for understanding conformational stability and electronic communication within the molecule. researchgate.net When the molecule acts as a ligand, NBO analysis can also quantify the charge transfer between the ligand's donor orbitals and the metal center's acceptor orbitals. nih.gov
Exploration of Reaction Mechanisms via Computational Chemistry
Computational chemistry is an indispensable tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS).
For reactions involving this compound, such as its coordination to a metal center or its oxidation at the sulfur atom, computational studies can:
Locate Transition States: A transition state is the highest energy point along a reaction coordinate. Its structure provides a snapshot of the bond-breaking and bond-forming processes.
Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the rate of the reaction. A high activation barrier indicates a slow reaction, while a low barrier suggests a fast one.
Model Reaction Pathways: By connecting reactants, transition states, and products, a complete reaction profile can be constructed. This can elucidate multi-step mechanisms and explain selectivity. princeton.edunih.gov For example, computational studies on thioether ligands have helped uncover novel catalytic mechanisms for C-H functionalization. princeton.edu Similarly, DFT has been used to study the reaction energetics of sulfides with oxidizing agents, a process relevant to the sulfur atom in the target molecule. whiterose.ac.uk
Through these computational explorations, a detailed, atomistic understanding of the reactivity and potential catalytic applications of this compound can be achieved.
Future Research Directions and Emerging Applications
Design and Synthesis of Advanced Derivatives
The core structure of 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol is a fertile ground for synthetic modification to tune its chemical and physical properties. Future research will likely concentrate on strategic functionalization at several key positions to create a library of advanced derivatives with tailored capabilities.
Key areas for synthetic modification include:
Pyridinyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the pyridine (B92270) ring can modulate the ligand's electronic properties. This, in turn, influences the coordination strength and the electronic structure of resulting metal complexes, which is crucial for applications in catalysis and electronic materials.
Ethanol (B145695) Group Functionalization: The terminal hydroxyl group is a prime site for further reactions. It can be esterified or etherified to attach other functional moieties, including polymers, photosensitizers, or biomolecules, thereby creating multifunctional ligands for advanced applications.
Modern synthetic strategies, such as C-H functionalization, offer efficient pathways to these derivatives, minimizing reaction steps and waste compared to traditional cross-coupling methods. pku.edu.cn The development of novel pyridyl pyrimidine (B1678525) and 3-(thiophen-2-ylthio)pyridine derivatives showcases the broad scope for creating new chemical entities based on this structural motif. mdpi.comnih.gov
| Modification Site | Potential Modification Strategy | Targeted Application / Property |
|---|---|---|
| Pyridine Ring | Introduction of alkyl, aryl, or halide substituents. | Tuning electronic properties for redox catalysis; enhancing luminescence in optical materials. |
| Thioether Linkage | Oxidation to sulfoxide (B87167) or sulfone. | Modifying ligand field strength; creating new hydrogen bonding sites for sensor development. |
| Ethyl Chain | Introduction of steric bulk (e.g., methyl or phenyl groups). | Controlling substrate access and selectivity in catalytic pockets. |
| Ethanol Group | Esterification with functional carboxylic acids (e.g., photoactive groups). | Grafting onto surfaces for heterogeneous catalysis; creating photo-responsive materials. |
Exploration of Novel Coordination Architectures and Multimetallic Complexes
The tridentate N,S,O-donor set of this compound makes it an exceptional building block for coordination chemistry. Its ability to bind to a single metal center or bridge multiple metal ions opens pathways to a vast array of coordination architectures with unique properties.
Future research will explore:
Mononuclear Complexes: The flexible backbone of the ligand can accommodate various coordination geometries (e.g., distorted octahedral, square planar), depending on the metal ion and coligands. nih.gov This flexibility is key to developing complexes for specific applications, such as spin-crossover (SCO) materials, where subtle changes in the ligand field can induce reversible switching between magnetic states. mdpi.comresearchgate.net
Multimetallic and Heterometallic Assemblies: The ligand's ability to bridge metal centers is a strategic advantage for constructing multimetallic complexes. rsc.org By combining different metal ions (heterometallic systems), it is possible to create materials with synergistic properties, such as enhanced catalytic activity or unique photophysical behaviors. nih.govrsc.org For example, a complex could feature one metal center for substrate activation and another for redox cycling.
Supramolecular Cages and Frameworks: Using principles of self-assembly, derivatives of this ligand can be designed to form discrete, cage-like structures. nih.gov These architectures are of interest for host-guest chemistry, molecular recognition, and the encapsulation of reactive species.
The field of N,O,S-donor ligands and their metal complexes is rapidly expanding due to their broad applications in catalysis and biomimetics. mdpi.com
Integration into Hybrid Materials and Nanostructures
A significant emerging direction is the incorporation of this compound and its derivatives as organic components in inorganic-organic hybrid materials. These materials combine the processability and functional versatility of organic molecules with the stability and performance of inorganic frameworks.
Promising areas of investigation include:
Hybrid Perovskites: Pyridine-based ligands have been shown to influence the dimensionality and optoelectronic properties of hybrid perovskite nanocrystals. acs.org The N,S,O-ligand could be used to passivate surfaces, control crystal growth, and create low-dimensional structures with strong quantum confinement effects for applications in LEDs and photodetectors.
Polyoxometalate (POM)-Based Frameworks: Flexible N-donor ligands are instrumental in constructing complex, three-dimensional frameworks with polyoxometalates. nih.govrsc.org The resulting hybrid materials have potential applications in catalysis, electrochemistry, and magnetism. rsc.org The thioether and hydroxyl groups of the ligand could provide additional interaction sites to guide the assembly of novel POM-based architectures.
Functionalized Nanoparticles: The ligand can be anchored to the surface of inorganic nanoparticles (e.g., gold, quantum dots) via the thiol group. acs.org This surface functionalization provides colloidal stability and introduces specific properties, such as metal-ion sensing or targeted delivery capabilities, to the nanoparticle system.
Computational-Aided Ligand Design and Catalyst Optimization
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and optimization of new ligands and catalysts. By modeling the behavior of this compound and its derivatives at the atomic level, researchers can predict their properties and guide synthetic efforts.
Future computational studies will likely focus on:
Predicting Coordination Properties: DFT calculations can accurately model the geometric and electronic structures of metal complexes, predicting bond lengths, angles, and ligand field strengths. researchgate.netresearchgate.net This information is crucial for understanding how modifications to the ligand structure will affect the properties of the resulting complex, such as its color, magnetic behavior, and reactivity. mdpi.com
Modeling Catalytic Cycles: Computational methods can be used to map out the entire reaction pathway for a catalytic process. nih.gov This allows for the identification of rate-limiting steps and the rational design of ligand modifications to lower activation barriers and improve catalyst efficiency and selectivity. For instance, steric and electronic effects can be fine-tuned to optimize a catalyst for a specific transformation, such as CO2 reduction. researchgate.net
Screening Virtual Libraries: Before undertaking complex synthesis, large virtual libraries of potential derivatives can be computationally screened for desired properties. This high-throughput approach can rapidly identify the most promising candidates for synthesis, saving significant time and resources.
By integrating computational design with synthetic chemistry, the development of next-generation materials and catalysts based on the this compound scaffold can be significantly streamlined and enhanced.
| Computational Method | Objective | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure, geometry, and vibrational frequencies of ligand-metal complexes. | Rational design of spin-crossover materials; understanding spectroscopic data. |
| Transition State Theory | Calculate activation energies and reaction rates for catalytic cycles. | Optimization of catalytic efficiency by identifying and lowering energy barriers. |
| Molecular Docking | Simulate the interaction of substrates with the active site of a catalyst. | Improving catalyst selectivity by modifying the ligand to favor specific substrate binding orientations. |
| Virtual Screening | Evaluate large libraries of potential ligand derivatives for target properties. | Accelerating the discovery of novel ligands with enhanced performance for specific applications. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-(2-Pyridinyl)ethyl]thio}ethanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a thiol group reacts with a pyridine-derived alkyl halide. For example, reacting 2-(2-pyridinyl)ethyl bromide with mercaptoethanol under basic conditions (e.g., NaOH in ethanol) at 60–80°C for 12–24 hours yields the product. Optimization involves controlling pH (8–9) to avoid side reactions and using inert atmospheres to prevent oxidation of the thiol group . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) is typical.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Peaks for the pyridine ring (δ 7.2–8.6 ppm in 1H), thioether-linked CH2 groups (δ 2.8–3.5 ppm), and ethanol hydroxyl (δ 1.5–2.0 ppm, broad). 13C NMR confirms the pyridine carbons (120–150 ppm) .
- ATR-IR : Key bands include O-H stretch (~3300 cm⁻¹), C-S stretch (~650 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 214.3 (C9H12NOS requires 214.07).
Q. What solvents and storage conditions are optimal for stability studies?
- Methodological Answer : Store in amber vials under nitrogen at –20°C to prevent oxidation. For solubility, use polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures. Avoid prolonged exposure to light or moisture, as the thioether group may degrade .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across different studies?
- Methodological Answer : Variations in NMR shifts may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) or pH-dependent protonation of the pyridine nitrogen. To standardize:
- Use deuterated solvents consistently and report solvent-specific reference peaks.
- Perform pH titration experiments (1H NMR in D2O with HCl/NaOH) to identify protonation states affecting chemical shifts .
- Cross-validate with computational methods (DFT calculations for expected shifts) .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Model the compound’s binding to pyridine-recognizing domains (e.g., NAD(P)H-binding sites) using software like AutoDock Vina. Focus on sulfur and hydroxyl groups as potential hydrogen bond donors .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka/kd) in real-time. Use concentrations from 1 nM to 10 µM in PBS buffer (pH 7.4) .
- Fluorescence Quenching : Monitor tryptophan fluorescence changes in proteins upon compound addition to infer binding affinity .
Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?
- Methodological Answer :
- Derivatization : Modify the pyridine ring (e.g., introduce electron-withdrawing groups like -NO2 at the 5-position to enhance electrophilicity) or replace the thioether with sulfone/sulfoxide groups .
- Bioisosteric Replacement : Substitute the ethanol moiety with a carboxylic acid or amine group to alter solubility and target interactions .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50 values to establish SAR trends .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) with MS detection to identify impurities (e.g., unreacted pyridine derivatives or oxidation byproducts) .
- GC-FID : Quantify volatile impurities (e.g., residual solvents) with a DB-5 column and flame ionization detector .
- Elemental Analysis : Confirm sulfur content (theoretical ~15.0%) to assess purity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., conflicting IC50 values)?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 hours) .
- Control for Solvent Effects : Compare DMSO (common solvent) with aqueous buffers to rule out solvent-induced cytotoxicity.
- Validate with Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT results .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
